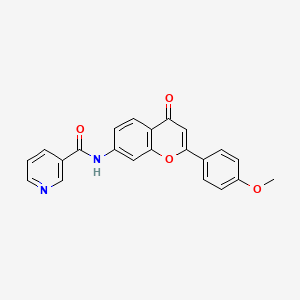

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide

Übersicht

Beschreibung

“N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide” is a chemical compound. It is a derivative of nicotinamide, which is a form of vitamin B3 . The compound contains a 4-methoxyphenyl group and a chromen-7-yl group attached to the nicotinamide core .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, nicotinamide derivatives are often prepared by condensation reactions . For example, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of the chromen-7-yl and 4-methoxyphenyl groups attached to the nicotinamide core .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thus modulating its function .

Biochemical Pathways

Similar compounds have been found to influence various pathways, leading to downstream effects such as the modulation of immune response, inflammation, and oxidative stress .

Pharmacokinetics

A related compound has been shown to have high gi absorption and is bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Similar compounds have been shown to have various effects, such as suppressing oxidative stress and inflammatory markers .

Action Environment

The action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it suitable for further scientific research. This compound has also been shown to have low toxicity in vitro and in vivo, indicating its potential safety for therapeutic use. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. In addition, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are unknown.

Zukünftige Richtungen

There are several future directions for the study of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide. First, further studies are needed to elucidate its mechanism of action and pharmacological properties. Second, this compound has potential therapeutic applications in various diseases, and its safety and efficacy in clinical trials need to be investigated. Third, this compound can be modified to improve its pharmacokinetic properties and target specific diseases. Finally, the development of this compound-based drug delivery systems can enhance its therapeutic efficacy and reduce its side effects.

Conclusion

In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects, as well as its potential anti-cancer properties. This compound has several advantages for lab experiments, but further studies are needed to elucidate its mechanism of action and pharmacological properties. This compound has potential therapeutic applications in various diseases, and its safety and efficacy in clinical trials need to be investigated. The development of this compound-based drug delivery systems can enhance its therapeutic efficacy and reduce its side effects.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been extensively studied for its potential therapeutic effects in various diseases. In a study conducted by Zhang et al. (2018), this compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This compound has also been shown to have neuroprotective effects in a rat model of ischemic stroke by reducing brain damage and improving neurological function (Wang et al., 2019). In addition, this compound has been studied for its potential anti-cancer properties by inducing apoptosis in cancer cells (Wang et al., 2020). These studies suggest that this compound has a wide range of potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)20-12-19(25)18-9-6-16(11-21(18)28-20)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYROOSDUYXRRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

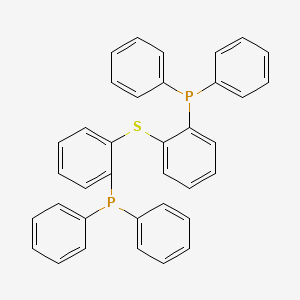

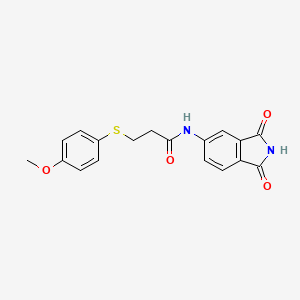

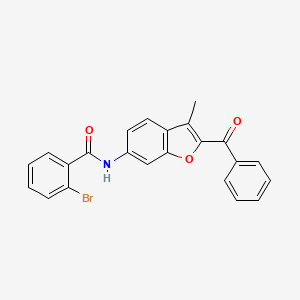

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-](/img/structure/B3305301.png)

![1-(3-methylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3305311.png)

![1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile](/img/structure/B3305341.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B3305347.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3305366.png)

![N-{4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenyl}-N,N-dimethylamine](/img/structure/B3305385.png)